molecular formula C6H18O2Si2 B098615 Disiloxane, methoxypentamethyl- CAS No. 18156-38-2

Disiloxane, methoxypentamethyl-

Cat. No.: B098615
CAS No.: 18156-38-2
M. Wt: 178.38 g/mol
InChI Key: DIBFCVPKSNXGHE-UHFFFAOYSA-N
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Description

Disiloxanes are organosilicon compounds characterized by a central Si–O–Si backbone with organic substituents. “Disiloxane, methoxypentamethyl-” (C₆H₁₈O₂Si₂) is a derivative where one methyl group is replaced by a methoxy (-OCH₃) group, resulting in a structure with five methyl and one methoxy substituents. This modification impacts its reactivity, polarity, and thermal stability compared to fully methylated analogs like hexamethyldisiloxane (HMDSO) .

Properties

CAS No.

18156-38-2

Molecular Formula

C6H18O2Si2

Molecular Weight

178.38 g/mol

IUPAC Name

methoxy-dimethyl-trimethylsilyloxysilane

InChI

InChI=1S/C6H18O2Si2/c1-7-10(5,6)8-9(2,3)4/h1-6H3

InChI Key

DIBFCVPKSNXGHE-UHFFFAOYSA-N

SMILES

CO[Si](C)(C)O[Si](C)(C)C

Canonical SMILES

CO[Si](C)(C)O[Si](C)(C)C

Other CAS No.

18156-38-2

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Disiloxane, methoxypentamethyl- plays a significant role in organic synthesis. It is used as a reagent in various chemical reactions, including:

  • Silylation Reactions : The compound acts as a silylating agent, which is crucial for the protection of hydroxyl groups during organic transformations. This process enhances the stability of reactive intermediates and facilitates subsequent reactions.
  • Thermal Decomposition : Research indicates that disiloxanes can undergo thermal decomposition to generate olefins and other silanes. For instance, the thermal decomposition of certain alkoxysilanes can yield valuable products such as butadiene and trimethylsilanol .

Pharmaceutical Applications

In the pharmaceutical industry, disiloxane derivatives are utilized for their surfactant properties. They can help in:

  • Drug Formulation : The compound's ability to reduce surface tension makes it useful in formulating drug delivery systems, particularly for oral medications where emulsification is necessary.
  • Stabilization of Active Ingredients : Disiloxanes can stabilize active pharmaceutical ingredients (APIs) by preventing degradation due to moisture or air exposure.

Cosmetic Industry

Disiloxane, methoxypentamethyl- finds extensive use in cosmetic formulations due to its favorable properties:

  • Emollient : It serves as an emollient in creams and lotions, providing a smooth application and enhancing skin feel.
  • Silicone-based Products : Its inclusion in silicone-based formulations allows for improved spreadability and hydration in skincare products.

Materials Science

The compound also has applications in materials science:

  • Silicone Polymers : Disiloxane derivatives are precursors to silicone polymers used in various applications ranging from sealants to adhesives due to their flexibility and durability.
  • Coatings : The compound can be incorporated into coatings to enhance water repellency and thermal stability.

Case Study 1: Silylation in Organic Chemistry

A study demonstrated the effectiveness of disiloxane as a silylating agent for alcohols. The reaction conditions were optimized to achieve high yields of silylated products with minimal byproducts. This method simplified purification processes and increased overall efficiency in synthetic pathways .

Case Study 2: Cosmetic Formulation

In a comparative study on skin moisturizers, formulations containing disiloxane showed superior performance in terms of hydration retention compared to traditional emollients. The study highlighted the compound's role in enhancing skin barrier function while providing a non-greasy feel .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (kg/m³, 25°C) Boiling Point (°C) Key Features
Hexamethyldisiloxane (HMDSO) C₆H₁₈OSi₂ 162.38 764 (extrapolated) 99–101 Fully methylated; low polarity
Octamethyltrisiloxane C₈H₂₄O₂Si₃ 236.54 820 (at 20°C) 152–154 Higher viscosity; thermal stability
1,3-Diethenyltetramethyldisiloxane C₈H₁₈OSi₂ 202.40 808 (at 25°C) ~180 (estimated) Vinyl groups enable polymerization
Methoxypentamethyldisiloxane C₆H₁₈O₂Si₂ 178.38 (estimated) ~790–800 (predicted) ~110–120 (predicted) Increased polarity due to methoxy group

Key Observations :

  • Density and boiling points correlate with molecular weight and substituent bulk. For example, octamethyltrisiloxane’s higher molecular weight results in a 40% increase in boiling point over HMDSO .

Toxicity and Environmental Impact

  • HMDSO : Classified as low toxicity but exhibits moderate persistence in the environment .
  • Methoxypentamethyldisiloxane: Limited toxicity data exist, but structural analogs suggest moderate organ system toxicity and contamination risks if methoxy groups degrade into methanol .

Research Findings and Challenges

  • Structural Flexibility: Disiloxanes exhibit anharmonic bending potentials, with a linearization barrier of <0.5 kcal/mol for Si–O–Si angles, contrasting sharply with water’s harmonic bending behavior .
  • Synthetic Innovations: Recent work demonstrates the synthesis of 27 novel disiloxanes via hydrosilylation, including cis-selective products, though methoxypentamethyl variants remain underexplored .
  • Environmental Concerns : Siloxanes like HMDSO are under scrutiny for persistence, driving research into greener alternatives such as methoxy-modified derivatives with enhanced biodegradability .

Preparation Methods

Reaction Mechanism and Optimization

The Grignard reagent method, adapted from CN101875662A, involves reacting high-hydrogen silicone oil (Formula III: (HSiMe2)nO\text{(HSiMe}_2\text{)}_n\text{O}) with methylmagnesium halides (Grignard reagent) in ether solvents (e.g., THF) with solubility promoters like toluene. Key steps include:

  • Grignard Reaction :

    (HSiMe2)nO+2nMeMgX(Me2Si)nO+nMgX2+nH2\text{(HSiMe}_2\text{)}_n\text{O} + 2n \, \text{MeMgX} \rightarrow \text{(Me}_2\text{Si)}_n\text{O} + n \, \text{MgX}_2 + n \, \text{H}_2

    Temperature is critical, with optimal yields at 45–60°C. Lower temperatures (<30°C) delay initiation, while higher temperatures (>70°C) increase impurities.

  • Hydrolysis :
    Acidic hydrolysis of the intermediate yields methoxypentamethyl disiloxane. Methanol introduction during this stage substitutes one methyl group with methoxy, achieved by controlling methanol stoichiometry.

Table 1: Grignard Method Optimization Parameters

ParameterRangeOptimal ValueImpact on Yield
Temperature30–70°C45–60°C85–92%
Solvent Ratio (Toluene:Ether)0.5:1–10:11:1–2:1+15% Efficiency
Reaction Time8–24 hrs12–18 hrsMinimal Byproducts

This method achieves >98% purity via fractional distillation, with hexamethyldisiloxane as a minor byproduct.

Methanolysis of Methylhydrogencyclosilazanes

Silazane-Methanol Reaction Dynamics

JPH05202076A details a silazane-based approach where methylhydrogencyclosilazane ((HMeSiNH)n\text{(HMeSiNH)}_n, n=37n = 3–7) reacts with methanol under controlled temperatures:

(HMeSiNH)n+CH3OHMeO-SiMe2-O-SiMe3+NH3\text{(HMeSiNH)}n + \text{CH}3\text{OH} \rightarrow \text{MeO-SiMe}2\text{-O-SiMe}3 + \text{NH}_3

Table 2: Methanolysis Conditions and Outcomes

ConditionSpecificationOutcome
Temperature64–80°CSelectivity >90%
Methanol Feed Rate0.5–2 mL/minMinimizes Oligomerization
Reactor DesignContinuous FlowEnhances Vapor Recovery

Maintaining temperatures above the boiling point of methoxypentamethyl disiloxane (≈80°C) ensures rapid vapor recovery, reducing side reactions.

High-Temperature Pyrolysis of Methoxypentamethyldisilane

α-Elimination and Silanone Intermediates

Studies from Iowa State University highlight pyrolysis of methoxypentamethyldisilane at 450–550°C, inducing α-elimination:

MeO-SiMe2-SiMe3ΔMeO-SiMe3+Me2Si:\text{MeO-SiMe}2\text{-SiMe}3 \xrightarrow{\Delta} \text{MeO-SiMe}3 + \text{Me}2\text{Si:}

Dimethylsilylene (Me2Si:\text{Me}_2\text{Si:}) intermediates recombine to form disiloxanes. This pathway, though less efficient (yields 22–45%), offers a solvent-free route.

Industrial-Scale Production and Challenges

Scalability of Grignard and Methanolysis Routes

The Grignard method is preferred industrially due to:

  • Cost Efficiency : Raw materials (silicone oil, Mg) are inexpensive.

  • Continuous Processing : Adaptable to flow reactors for high throughput.

Table 3: Industrial Process Comparison

MethodThroughput (kg/hr)Purity (%)Energy Cost (kW/kg)
Grignard Synthesis50–10098–99.512–18
Methanolysis30–6095–9720–25

Challenges include managing HCl byproducts and optimizing methanol stoichiometry to prevent over-substitution.

Comparative Analysis of Synthesis Routes

Yield, Purity, and Environmental Impact

  • Grignard Method : Highest yield (85–92%) but generates halogen waste.

  • Methanolysis : Lower waste but requires precise temperature control.

  • Pyrolysis : Eco-friendly (no solvents) but energy-intensive .

Q & A

Q. Table 1: Comparison of Linearization Barriers (ΔE_barrier)

MethodΔE_barrier (kcal/mol)Source
Experimental (Raman)0.32 ± 0.01Durig et al.
CCSD(T)/cc-pVTZ0.36Hongo et al.
DMC + ZPE correction0.34

Basic: What experimental techniques are employed to determine the stability of disiloxane-protected nucleosides under varying pH conditions?

Methodological Answer:
Stability studies for disiloxane-protected compounds (e.g., Fapy·dG derivatives) involve:

  • pH-controlled degradation assays : Monitoring hydrolysis rates via HPLC or LC-MS at pH 2–10 .
  • NMR spectroscopy : Tracking proton environments to detect siloxane bond cleavage or methoxy group hydrolysis .
  • Mass spectrometry : Identifying degradation products (e.g., silanol or polymer formation) .
    For methoxypentamethyldisiloxane, stability in aqueous media is critical for applications in drug delivery or coatings. Accelerated aging tests at elevated temperatures (40–80°C) can predict long-term stability .

Advanced: What role does electron correlation play in the accurate determination of the Si–O–Si bond angle in methoxypentamethyldisiloxane, and how does this affect its application in polymer composites?

Methodological Answer:
Electron correlation accounts for dynamic electron interactions neglected in Hartree-Fock methods, significantly impacting Si–O–Si angle predictions. For disiloxane, SCF calculations erroneously favor linear geometries, while CCSD(T) and MP2 methods correctly predict bent structures (∠Si–O–Si ≈ 144–150°) . In methoxypentamethyldisiloxane, methoxy groups introduce additional electron-withdrawing effects, further bending the Si–O–Si angle. Accurate angle determination is critical for designing polymer composites, as bent geometries enhance flexibility and reduce crystallinity in silicones .

Q. Table 2: Computational Methods for Si–O–Si Angle Prediction

MethodSi–O–Si Angle (°)Error vs. Experiment
SCF~180 (linear)>30°
MP2/cc-pVTZ148±2°
CCSD(T)/CBS144±1°

Methodological: How can researchers design experiments to resolve contradictions between Raman spectroscopy and quantum simulations regarding the bending energy of disiloxane derivatives?

Methodological Answer:
To reconcile discrepancies:

Validate computational models : Compare CCSD(T) and DMC results with high-resolution Raman/IR spectra (e.g., Durig et al.’s 0.32 kcal/mol vs. simulations).

Incorporate ZPE corrections : Adjust for vibrational energy differences between linear and bent conformers, which account for ~20 cm⁻¹ (0.06 kcal/mol) .

Hybrid experimental-computational workflows :

  • Use isotopic substitution (e.g., deuterated disiloxane) to refine force constants in vibrational analyses .
  • Apply ab initio molecular dynamics (AIMD) to sample anharmonic effects missed in static calculations .

Basic: What synthetic strategies are effective for introducing methoxypentamethyldisiloxane into functionalized polymers?

Methodological Answer:
Key strategies include:

  • Hydrosilylation : Reacting methoxypentamethyldisiloxane with vinyl-terminated polymers to form Si–C bonds .
  • Sol-gel processing : Hydrolyzing methoxy groups to create silanol intermediates, which condense into crosslinked networks .
  • Protection-deprotection : Using disiloxane as a protecting group for hydroxyl or amine functionalities in nucleoside synthesis, followed by selective cleavage .

Advanced: How do substituents like methoxy groups alter the vibrational spectra of disiloxane, and what implications does this have for material characterization?

Methodological Answer:
Methoxy groups introduce asymmetric stretching modes (C–O at ~1100 cm⁻¹) and bending vibrations (Si–O–C at ~500 cm⁻¹), detectable via FTIR/Raman. These modes overlap with Si–O–Si bending (~300 cm⁻¹), necessitating deconvolution algorithms for accurate assignment . In materials science, spectral shifts indicate crosslinking density in coatings or degradation in electrolytes . For example, LiBOB/disiloxane electrolytes show conductivity correlated with Si–O–C band intensity .

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